Cas no 1421489-70-4 (4-(4-methoxybenzoyl)morpholin-3-ylmethanol)

4-(4-Methoxybenzoyl)morpholin-3-ylmethanol is a specialized organic compound featuring a morpholine core substituted with a 4-methoxybenzoyl group and a hydroxymethyl moiety at the 3-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and fine chemical synthesis. The presence of both the methoxybenzoyl and hydroxymethyl functional groups enhances its versatility for further derivatization, such as esterification or etherification. Its well-defined molecular architecture ensures consistent performance in targeted reactions, particularly in the development of bioactive molecules. The compound’s stability under standard conditions and high purity make it suitable for research and industrial applications requiring precise chemical modifications.
4-(4-methoxybenzoyl)morpholin-3-ylmethanol structure
1421489-70-4 structure
Product name:4-(4-methoxybenzoyl)morpholin-3-ylmethanol
CAS No:1421489-70-4
MF:C13H17NO4
Molecular Weight:251.278383970261
CID:6016773
PubChem ID:71785803

4-(4-methoxybenzoyl)morpholin-3-ylmethanol 化学的及び物理的性質

名前と識別子

    • 4-(4-methoxybenzoyl)morpholin-3-ylmethanol
    • [3-(hydroxymethyl)morpholin-4-yl]-(4-methoxyphenyl)methanone
    • F6132-0078
    • [4-(4-METHOXYBENZOYL)MORPHOLIN-3-YL]METHANOL
    • AKOS016724705
    • (3-(hydroxymethyl)morpholino)(4-methoxyphenyl)methanone
    • 1421489-70-4
    • インチ: 1S/C13H17NO4/c1-17-12-4-2-10(3-5-12)13(16)14-6-7-18-9-11(14)8-15/h2-5,11,15H,6-9H2,1H3
    • InChIKey: HNQSLFUEXQLFBB-UHFFFAOYSA-N
    • SMILES: C(N1CCOCC1CO)(C1=CC=C(OC)C=C1)=O

計算された属性

  • 精确分子量: 251.11575802g/mol
  • 同位素质量: 251.11575802g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 276
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59Ų
  • XLogP3: 0.4

4-(4-methoxybenzoyl)morpholin-3-ylmethanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6132-0078-2mg
[4-(4-methoxybenzoyl)morpholin-3-yl]methanol
1421489-70-4
2mg
$88.5 2023-09-09
Life Chemicals
F6132-0078-4mg
[4-(4-methoxybenzoyl)morpholin-3-yl]methanol
1421489-70-4
4mg
$99.0 2023-09-09
Life Chemicals
F6132-0078-1mg
[4-(4-methoxybenzoyl)morpholin-3-yl]methanol
1421489-70-4
1mg
$81.0 2023-09-09
Life Chemicals
F6132-0078-2μmol
[4-(4-methoxybenzoyl)morpholin-3-yl]methanol
1421489-70-4
2μmol
$85.5 2023-09-09
Life Chemicals
F6132-0078-10μmol
[4-(4-methoxybenzoyl)morpholin-3-yl]methanol
1421489-70-4
10μmol
$103.5 2023-09-09
Life Chemicals
F6132-0078-5μmol
[4-(4-methoxybenzoyl)morpholin-3-yl]methanol
1421489-70-4
5μmol
$94.5 2023-09-09
Life Chemicals
F6132-0078-10mg
[4-(4-methoxybenzoyl)morpholin-3-yl]methanol
1421489-70-4
10mg
$118.5 2023-09-09
Life Chemicals
F6132-0078-3mg
[4-(4-methoxybenzoyl)morpholin-3-yl]methanol
1421489-70-4
3mg
$94.5 2023-09-09
Life Chemicals
F6132-0078-5mg
[4-(4-methoxybenzoyl)morpholin-3-yl]methanol
1421489-70-4
5mg
$103.5 2023-09-09

4-(4-methoxybenzoyl)morpholin-3-ylmethanol 関連文献

4-(4-methoxybenzoyl)morpholin-3-ylmethanolに関する追加情報

Chemical Profile of 4-(4-methoxybenzoyl)morpholin-3-ylmethanol (CAS No. 1421489-70-4)

4-(4-methoxybenzoyl)morpholin-3-ylmethanol, identified by its Chemical Abstracts Service number (CAS No. 1421489-70-4), is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and functional attributes. This compound belongs to the class of morpholine derivatives, which are widely recognized for their versatile biological activities and potential therapeutic applications.

The molecular structure of 4-(4-methoxybenzoyl)morpholin-3-ylmethanol incorporates a morpholine ring linked to a 4-methoxybenzoyl moiety, with a hydroxymethyl group at the 3-position of the morpholine ring. This specific arrangement of functional groups imparts distinct chemical properties that make it a valuable scaffold for drug discovery and development. The presence of the benzoyl group enhances the compound's lipophilicity, while the morpholine core contributes to its solubility and interaction with biological targets.

In recent years, there has been a growing interest in morpholine derivatives as pharmacophores due to their ability to modulate various biological pathways. Studies have demonstrated that compounds containing the morpholine scaffold exhibit potential in treating neurological disorders, infectious diseases, and inflammatory conditions. The 4-(4-methoxybenzoyl)morpholin-3-ylmethanol structure, with its optimized balance of hydrophilicity and lipophilicity, is particularly noteworthy for its potential as an intermediate in synthesizing novel therapeutic agents.

One of the most compelling aspects of 4-(4-methoxybenzoyl)morpholin-3-ylmethanol is its role as a building block in medicinal chemistry. Researchers have leveraged this compound to develop new molecules with enhanced pharmacological properties. For instance, modifications to the benzoyl group or the morpholine ring have led to compounds with improved bioavailability and target specificity. The hydroxymethyl group at the 3-position also provides a site for further functionalization, allowing chemists to tailor the compound's characteristics for specific applications.

Recent advancements in computational chemistry have further highlighted the significance of 4-(4-methoxybenzoyl)morpholin-3-ylmethanol in drug design. Molecular docking studies have shown that this compound can interact with a variety of biological targets, including enzymes and receptors involved in disease pathways. These interactions suggest that derivatives of this compound may have therapeutic potential in areas such as cancer treatment, pain management, and neuroprotection.

The synthesis of 4-(4-methoxybenzoyl)morpholin-3-ylmethanol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of key intermediates such as 4-methoxybenzaldehyde and morpholine derivatives. These intermediates are then coupled using established synthetic methodologies, such as condensation reactions or nucleophilic substitutions. The final product is purified through techniques like recrystallization or column chromatography to meet pharmaceutical-grade standards.

In terms of biological activity, preliminary studies on 4-(4-methoxybenzoyl)morpholin-3-ylmethanol have revealed promising results. In vitro assays have indicated that this compound exhibits inhibitory effects on certain enzymes associated with inflammatory responses. Additionally, its interaction with membrane-bound receptors suggests potential applications in modulating cellular signaling pathways. These findings underscore the importance of 4-(4-methoxybenzoyl)morpholin-3-ylmethanol as a lead compound for further pharmacological investigation.

The pharmaceutical industry has taken note of the potential of 4-(4-methoxybenzoyl)morpholin-3-ylmethanol and is actively exploring its use in developing new drugs. Collaborative efforts between academic researchers and industry scientists are underway to evaluate its efficacy and safety profiles in preclinical models. These studies aim to provide a solid foundation for future clinical trials and commercialization efforts.

As our understanding of biological systems continues to evolve, so does the demand for innovative chemical entities like 4-(4-methoxybenzoyl)morpholin-3-ylmethanol. The integration of cutting-edge technologies such as artificial intelligence (AI) and machine learning (ML) into drug discovery processes has accelerated the identification and optimization of promising candidates. These advancements are expected to further enhance the development pipeline for compounds derived from 4-(4-methoxybenzoyl)morpholin-3-ylmethanol.

The environmental impact of synthesizing and utilizing 4-(4-methoxybenzoyl)morpholin-3-ylmethanol is also an important consideration. Sustainable chemistry practices are being adopted to minimize waste and reduce energy consumption during production. Green chemistry principles are being applied to develop more efficient synthetic routes that align with global sustainability goals.

In conclusion, 4-(4-methoxybenzoyl)morpholin-3-ylmethanol (CAS No. 1421489-70-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with promising biological activities, make it a valuable asset in drug development efforts. As research progresses, this compound is expected to contribute to the discovery of novel therapeutic agents that address unmet medical needs.

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